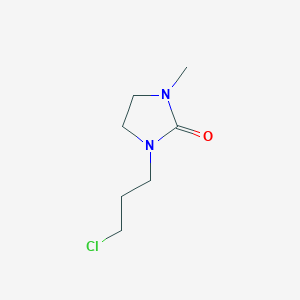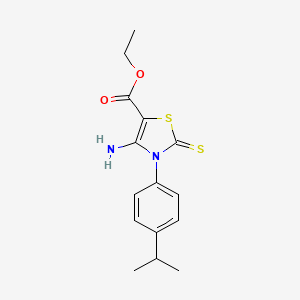
1-(3-氯丙基)-3-甲基咪唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-methylimidazolidin-2-one, also known as CPME or Etomidate, is a potent sedative-hypnotic drug that is commonly used in anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica and was approved for use in the United States in 1983. CPME has a unique chemical structure that allows it to selectively bind to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmitter activity in the brain.
科学研究应用
转移氢化中的催化用途
1-(3-氯丙基)-3-甲基咪唑烷-2-酮已被用于合成离子液体基的 Ru(II)-亚磷酸酯化合物,证明了其作为转移氢化催化剂的有效性。这些化合物在各种酮的转移氢化中显示出高达 99% 的优异转化率 (Aydemir 等人,2014)。
缓蚀效率
1-(3-氯丙基)-3-甲基咪唑烷-2-酮的衍生物,特别是 1-(2-乙基氨基)-2-甲基咪唑啉,被评估了其在酸性介质中的缓蚀效率。发现该化合物在不同浓度下是一种良好的缓蚀剂 (Cruz 等人,2004)。
二聚衍生物的合成
该化合物参与了二聚衍生物的形成,例如 3-吡咯啉-2-酮或咪唑烷衍生物,通过 N-取代的 aziridine-2-羧酸酯的缓慢二聚化。该过程导致这些衍生物的高产率合成 (Tomilov 等人,2005)。
抗菌应用
由 1-芳基咪唑烷-2-硫酮合成的含有甲硫基的咪唑烷芳基衍生物显示出有希望的抗菌活性。发现这些化合物对各种细菌菌株在体外环境中有效,其中一些甚至显示出比普通抗生素更高的活性 (Sztanke 等人,2006)。
离子化合物的合成
该化合物已用于离子化合物的合成。例如,制备了 1-氯-3-(3-甲基咪唑烷-1-基)丙烷-2-醇氯化物,从而开发出具有潜在催化应用的新型离子化合物 (Kefayati 等人,2012)。
咪唑烷-2-酮的形成
该化合物参与了反应,导致 4-(二氯亚甲基)-5-亚氨基-1-甲基(苯基)咪唑烷-2-酮的形成,展示了其在创建新型化学结构方面的多功能性 (Chumachenko 等人,2017)。
DNA 序列识别
有趣的是,该化合物的衍生物 1-甲基咪唑-2-甲酰胺奈啶已被研究其特异性结合 DNA 序列的能力,表明在生物技术和基因治疗中具有潜在的应用 (Mrksich 等人,1992)。
属性
IUPAC Name |
1-(3-chloropropyl)-3-methylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O/c1-9-5-6-10(7(9)11)4-2-3-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHAQYJNTMNFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3367-06-4 |
Source


|
| Record name | 1-(3-chloropropyl)-3-methylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2463096.png)
![[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol](/img/structure/B2463098.png)
![6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2463100.png)

![3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(2-bromoacetyl)-, 1,1-dimethylethyl ester](/img/structure/B2463102.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2463104.png)
![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2463110.png)

![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)